molecular formula C19H22N2O2 B368408 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol CAS No. 941824-01-7

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol

Cat. No.: B368408
CAS No.: 941824-01-7
M. Wt: 310.4g/mol
InChI Key: MXULAMKMMALLKF-UHFFFAOYSA-N
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Description

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol is a chemical compound with a complex structure that includes a benzimidazole ring, a phenoxy group, and an ethanol moiety.

Preparation Methods

The synthesis of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Chemical Reactions Analysis

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol undergoes various chemical reactions, including:

Scientific Research Applications

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of metabolic pathways .

Comparison with Similar Compounds

2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol can be compared with other benzimidazole derivatives, such as:

    1-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethanol: Similar structure but different substitution pattern.

    N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide: Contains a furan ring instead of an ethanol moiety.

    7-[2-Hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-(1-pyrrolidinyl)-3,7-dihydro-1H-purine-2,6-dione: A more complex structure with additional functional groups.

Properties

IUPAC Name

2-[1-[3-(2-methylphenoxy)propyl]benzimidazol-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-15-7-2-5-10-18(15)23-14-6-12-21-17-9-4-3-8-16(17)20-19(21)11-13-22/h2-5,7-10,22H,6,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULAMKMMALLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCCN2C3=CC=CC=C3N=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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